![molecular formula C28H35N5O3 B2595430 2-(2,5-dimethylbenzyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1223961-90-7](/img/structure/B2595430.png)
2-(2,5-dimethylbenzyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole . Another method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
Triazole compounds contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .Chemical Reactions Analysis
1,2,4-Triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .Physical And Chemical Properties Analysis
1,2,4-Triazoles have unique structure and properties, and are used in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .Applications De Recherche Scientifique
1. Chemical Synthesis and Molecular Structure Analysis:
- The compound is involved in the preparation of triazoloquinazolinium betaines and related molecular structures, as demonstrated in research by Crabb et al. (1999). These compounds are of interest for their unique molecular configurations and potential applications in various chemical syntheses (Crabb et al., 1999).
2. Synthesis of Novel Chemical Compounds:
- Research by Chern et al. (1988) explored the reactions of anthranilamide with isocyanates, leading to the synthesis of compounds like dihydro-5H-oxazolo[2,3-b]quinazolin-5-one. These reactions are part of broader efforts to synthesize new chemical entities with potential applications in various fields (Chern et al., 1988).
3. Condensation Reactions in Organic Chemistry:
- Lipson et al. (2006) described the use of the compound in condensation reactions with aromatic aldehydes and cycloalkanones. This research contributes to understanding how such compounds can be utilized in organic synthesis and chemical transformations (Lipson et al., 2006).
4. Pharmaceutical Applications and Biological Activity Prediction:
- Danylchenko et al. (2016) conducted research on the synthesis and computer prediction of biological activity for related compounds. Their work includes predicting the spectrum of biological activity and acute toxicity, highlighting the compound's relevance in the development of pharmaceuticals (Danylchenko et al., 2016).
5. Antibacterial and Antifungal Activities:
- Hassan et al. (2013) investigated the antibacterial and antifungal activities of pyrazoline and pyrazole derivatives, including compounds structurally related to the specified chemical. This research is significant for the development of new antimicrobial agents (Hassan et al., 2013).
6. Exploration of Antimicrobial Properties:
- Pokhodylo et al. (2021) synthesized novel triazoloquinazoline derivatives and evaluated their antimicrobial properties. This kind of research is crucial in the ongoing search for new compounds with potential medical applications (Pokhodylo et al., 2021).
Propriétés
IUPAC Name |
2-[(2,5-dimethylphenyl)methyl]-4-(3-methylbutyl)-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N5O3/c1-17(2)11-12-31-26(35)23-10-9-21(25(34)29-15-18(3)4)14-24(23)33-27(31)30-32(28(33)36)16-22-13-19(5)7-8-20(22)6/h7-10,13-14,17-18H,11-12,15-16H2,1-6H3,(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYJOWGSNYLXQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NCC(C)C)C(=O)N(C3=N2)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethylbenzyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2595352.png)
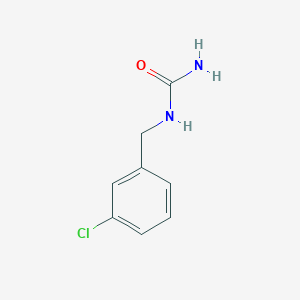
![N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2595354.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-naphthamide](/img/structure/B2595355.png)
![2-[1-(3-Phenylpropyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2595356.png)
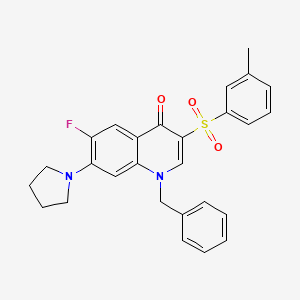
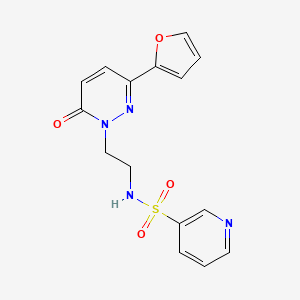

![1-(3,4-dichlorophenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2595360.png)
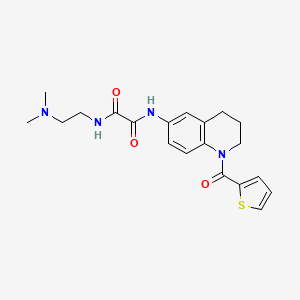
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)hexyl]benzenecarbothioamide](/img/structure/B2595364.png)
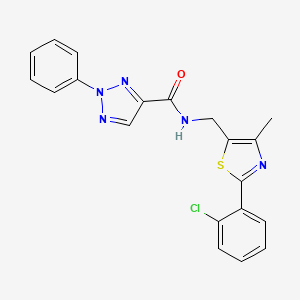

![N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2595368.png)